4,5-bis(4-methylphenyl)-2-(4-nitrophenyl)-1H-imidazole
Overview
Description
4,5-bis(4-methylphenyl)-2-(4-nitrophenyl)-1H-imidazole is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of two 4-methylphenyl groups and one 4-nitrophenyl group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-bis(4-methylphenyl)-2-(4-nitrophenyl)-1H-imidazole typically involves the condensation of appropriate aromatic aldehydes with ammonium acetate and an aromatic amine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4,5-bis(4-methylphenyl)-2-(4-nitrophenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Reduction: 4,5-bis(4-methylphenyl)-2-(4-aminophenyl)-1H-imidazole.
Oxidation: this compound N-oxide.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4,5-bis(4-methylphenyl)-2-(4-nitrophenyl)-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4,5-bis(4-methylphenyl)-2-(4-nitrophenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of essential bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4,5-bis(4-methylphenyl)-2-phenyl-1H-imidazole: Lacks the nitro group, which may result in different chemical and biological properties.
4,5-bis(4-methylphenyl)-2-(4-chlorophenyl)-1H-imidazole: Contains a chloro group instead of a nitro group, leading to variations in reactivity and applications.
Uniqueness
4,5-bis(4-methylphenyl)-2-(4-nitrophenyl)-1H-imidazole is unique due to the presence of both 4-methylphenyl and 4-nitrophenyl groups, which confer distinct chemical and biological properties. The nitro group, in particular, can undergo various transformations, making the compound versatile for different applications.
Properties
IUPAC Name |
4,5-bis(4-methylphenyl)-2-(4-nitrophenyl)-1H-imidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-15-3-7-17(8-4-15)21-22(18-9-5-16(2)6-10-18)25-23(24-21)19-11-13-20(14-12-19)26(27)28/h3-14H,1-2H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NABGIIGYLCLPNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360313 | |
Record name | 1H-Imidazole, 4,5-bis(4-methylphenyl)-2-(4-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00360313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169155-33-3 | |
Record name | 1H-Imidazole, 4,5-bis(4-methylphenyl)-2-(4-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00360313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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